Lipophilicity (LogP) Divergence vs. (3R,6R) Diastereomer Dictates Differential Membrane Permeability
The (3R,6S) isomer exhibits a computed LogP of -0.1303, while the (3R,6R) diastereomer (CAS 2059909-93-0) records a LogP of -0.5521—a difference of 0.4218 log units . This quantifiable divergence in lipophilicity arises solely from the relative stereochemical arrangement of the methyl and carboxylic acid substituents. In drug discovery, a ΔLogP exceeding 0.4 units is regarded as significant for passive membrane permeability and oral absorption potential [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.1303 |
| Comparator Or Baseline | (3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride (CAS 2059909-93-0); LogP = -0.5521 |
| Quantified Difference | ΔLogP = +0.4218 log units (target is more lipophilic) |
| Conditions | In silico LogP calculation reported on Leyan product specification sheets for both compounds |
Why This Matters
Procurement of the (3R,6S) isomer over the (3R,6R) form is justified when a medicinal chemistry program requires higher predicted membrane permeability while retaining the morpholine scaffold.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (Class-level support for significance of ΔLogP ≥ 0.4). View Source
